2-Methoxy-4-nitropyridine-n-oxide

Regioselective Cyanation N-Methoxypyridinium Salts Nitropyridinecarboxylic Acid Synthesis

Choose 2-Methoxy-4-nitropyridine N-oxide for its unique dual activation: the N-oxide enhances nucleophilic susceptibility, while the nitro group acts as a versatile leaving group. This ensures predictable, exclusive regioselectivity in C-C bond formations, crucial for synthesizing single 2-substituted pyridine isomers and minimizing costly purification. It's the strategic intermediate for kinase inhibitor and CNS agent development, serving also as Riluzole Impurity 19.

Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
CAS No. 14395-39-2
Cat. No. B178244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-nitropyridine-n-oxide
CAS14395-39-2
Synonyms2-Methoxy-4-nitropyridine 1-oxide
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESCOC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
InChIInChI=1S/C6H6N2O4/c1-12-6-4-5(8(10)11)2-3-7(6)9/h2-4H,1H3
InChIKeyWADMMVURLOMLRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-nitropyridine-n-oxide (CAS 14395-39-2): A Dual-Functional Pyridine N-Oxide Building Block for Regioselective Synthesis


2-Methoxy-4-nitropyridine-n-oxide (CAS 14395-39-2) is a heteroaromatic building block distinguished by the simultaneous presence of an electron-withdrawing 4-nitro group and an N-oxide moiety on the pyridine ring [1]. The N-oxide activates the pyridine nucleus toward nucleophilic attack while the nitro group serves as a versatile leaving group for nucleophilic substitution or can be reduced to generate amine intermediates . This dual activation imparts predictable and often exclusive regioselectivity in C-C bond-forming reactions, making it a strategic intermediate for the construction of complex 2-substituted pyridine derivatives [2]. Its molecular formula is C6H6N2O4 with a molecular weight of 170.12 g/mol .

Why 2-Methoxy-4-nitropyridine-n-oxide Cannot Be Replaced by Common 4-Nitropyridine N-Oxide Analogs


The simple substitution of 2-Methoxy-4-nitropyridine-n-oxide (CAS 14395-39-2) with unsubstituted 4-nitropyridine N-oxide or other nitro-pyridine isomers fails due to fundamental differences in regioselective reactivity. The presence of the 2-methoxy group critically alters the electronic environment of the pyridine ring, directing nucleophilic attack to specific positions and enabling chemoselective transformations not accessible with parent 4-nitropyridine N-oxide [1]. In the Reissert-Kaufmann-type cyanation, for instance, the substitution pattern dictates whether the incoming cyano group is installed at the 2-position or the 6-position, directly impacting the downstream synthetic route and the structure of the final target molecule [2]. This regiochemical control is a key differentiator for procurement decisions in medicinal chemistry and process development, where isomer purity and predictable reaction outcomes are essential.

Quantitative Comparative Evidence for 2-Methoxy-4-nitropyridine-n-oxide (CAS 14395-39-2)


Regioselectivity Control in Reissert-Kaufmann-Type Cyanation: 2-Position vs. 6-Position

In the Reissert-Kaufmann-type reaction of N-methoxy-4-nitropyridinium methylsulfates, the cyano group is exclusively introduced at the 2-position, yielding 2-cyano-4-nitropyridines in satisfactory yields. In contrast, when 3-methyl-4-nitropyridine N-oxide is employed as the starting material, cyanation occurs at the 2-position instead of the 6-position due to the hyperconjugation effect of the 3-methyl group [1]. This demonstrates that the substitution pattern on the pyridine N-oxide ring directly determines the regiochemical outcome of nucleophilic attack.

Regioselective Cyanation N-Methoxypyridinium Salts Nitropyridinecarboxylic Acid Synthesis

Directed Arylation via Grignard Reagents: 2-Position Substitution Specificity

Nitropyridine N-oxides undergo facile arylation with Grignard reagents at the 2- (or 6-) position, providing a direct method for synthesizing 2-aryl pyridine N-oxides. The reaction conditions allow for adjustable site-selectivity, with arylation favoring the 2-position and alkylation favoring the 3-position [1]. This protocol enables a clean and efficient synthesis of 2-substituted pyridine derivatives, a transformation that is challenging with unactivated pyridine analogs.

Grignard Arylation Nitro Group Substitution Pyridine N-Oxide Functionalization

Reductive Transformation to 2-Methoxy-4-aminopyridine: A Strategic Intermediate for Amine-Coupled Derivatives

The reduction of 2-methoxy-4-nitropyridine N-oxide yields 2-methoxy-4-aminopyridine, a valuable intermediate for further functionalization via amide bond formation or diazotization [1]. In contrast, reduction of 4-nitropyridine N-oxide under similar conditions produces 4-aminopyridine, which lacks the methoxy group for subsequent manipulation. The methoxy group can itself be cleaved or substituted, offering additional points of diversification.

Nitro Reduction Amine Building Block Heterocyclic Synthesis

Pharmaceutical Impurity Application: Riluzole Impurity 19

2-Methoxy-4-nitropyridine N-oxide is listed as 'Riluzole Impurity 19', an identified impurity in the synthesis of Riluzole, a drug used for the treatment of amyotrophic lateral sclerosis (ALS) . The procurement of this specific impurity is essential for analytical method development, validation, and quality control (QC) testing to ensure the purity and safety of Riluzole active pharmaceutical ingredient (API) batches.

Pharmaceutical Impurity Reference Standard Quality Control

High-Value Application Scenarios for 2-Methoxy-4-nitropyridine-n-oxide (CAS 14395-39-2)


Synthesis of 2-Substituted Pyridine Pharmacophores via Grignard Arylation

The compound serves as a key starting material for the one-pot synthesis of 2-aryl or 2-alkyl substituted pyridine N-oxides, which are common precursors to kinase inhibitors, CNS-active agents, and other bioactive molecules. The high regioselectivity of Grignard addition ensures the production of a single 2-substituted isomer, minimizing purification requirements and maximizing synthetic efficiency [1].

Preparation of 2-Cyano-4-nitropyridine Intermediates for Carboxylic Acid Derivatives

Through the Reissert-Kaufmann-type reaction, this compound can be selectively cyanated at the 2-position to generate 2-cyano-4-nitropyridines, which can be subsequently hydrolyzed to 4-nitropicolinic acids. These carboxylic acids are valuable building blocks for amide- and ester-linked conjugates in medicinal chemistry [1].

Generation of 2-Methoxy-4-aminopyridine for Amide and Diazonium Chemistry

Reduction of the nitro group yields 2-methoxy-4-aminopyridine, an amine intermediate that can be readily acylated to form amides or converted to diazonium salts for Sandmeyer-type reactions. This provides a flexible entry point into diverse chemical space for hit-to-lead optimization campaigns [1].

Pharmaceutical Reference Standard for Riluzole Impurity Profiling

As Riluzole Impurity 19, this compound is an essential reference standard for developing and validating HPLC or LC-MS methods to monitor and control impurity levels in Riluzole API and finished drug products, ensuring compliance with regulatory guidelines (ICH Q3A/Q3B) [1].

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